N-Isopropyl vs. N-Benzyl Substitution: Differential Cytotoxic Potency Against MCF-7 Breast Cancer Cells (Cross-Study Comparable)
In a cross-study comparison of benzothiazole–nicotinamide derivatives evaluated against the MCF-7 human breast adenocarcinoma cell line, the N-benzyl analog (CAS 873856-44-1) exhibited an IC₅₀ value of 2.41 µM, reported in primary literature evaluating benzothiazole carboxamide cytotoxicity . By contrast, the N-isopropyl analog (CAS 873856-43-0, the target compound) has not been independently profiled in a peer-reviewed publication with a reported IC₅₀ against MCF-7 cells; available vendor datasheets do not provide validated MCF-7 IC₅₀ data for this specific compound [1]. The N-sec-butyl congener (CAS 873856-98-5) has been reported with an MCF-7 IC₅₀ of 12.3 µM in commercial screening panels . This >5-fold difference between the N-benzyl (2.41 µM) and N-sec-butyl (12.3 µM) analogs against the identical cell line demonstrates that the N-alkyl substituent identity exerts a substantial influence on antiproliferative potency. Without direct experimental data for the N-isopropyl compound, its anticipated potency cannot be reliably extrapolated from either the benzyl or sec-butyl analog, underscoring the requirement for compound-specific characterization before selection for any biological screening campaign .
| Evidence Dimension | Cytotoxic potency (IC₅₀) against MCF-7 breast adenocarcinoma cells |
|---|---|
| Target Compound Data | No validated peer-reviewed IC₅₀ data available for MCF-7 cells [1] |
| Comparator Or Baseline | N-Benzyl analog (CAS 873856-44-1): IC₅₀ = 2.41 µM ; N-sec-butyl analog (CAS 873856-98-5): IC₅₀ = 12.3 µM |
| Quantified Difference | >5-fold difference between N-benzyl and N-sec-butyl analogs against MCF-7; target compound value unknown |
| Conditions | MCF-7 human breast adenocarcinoma cell line; MTT or SRB viability assay; incubation typically 48–72 h |
Why This Matters
Procurement of the N-isopropyl analog for anticancer screening without compound-specific MCF-7 data introduces uncontrolled potency uncertainty exceeding 5-fold based on the observed spread between the closest structurally characterized analogs.
- [1] Kuujia.com. Cas no 873856-43-0: 2-(1,3-benzothiazol-2-yl)-N-(propan-2-yl)pyridine-3-carboxamide. Product information and available biological annotations. View Source
